molecular formula C14H11F3O5 B8218713 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione CAS No. 1152439-73-0

2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione

Cat. No. B8218713
M. Wt: 316.23 g/mol
InChI Key: QQLYZNCMELOPFL-UHFFFAOYSA-N
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Patent
US08580997B2

Procedure details

114 g (0.60 mol) of 2,4,5-trifluorophenylacetic acid was dissolved in 600 mL of THF. To this mixture, 107 g (0.66 mol) of carbonyldiimidazole was added with stirring (when a part of carbonyldiimidazole was added, a lot of solid was formed; subsequently, the solid thereby dissolved in the solution with further addition). Upon completion of the addition, the reaction mixture was warmed to 50° C. 95.1 g (0.66 mol) of Meldrum's acid was added, and the mixture was aged for 3 hours at 50° C. The mixture was concentrated to remove THF and the residue was dissolved in water (600 mL) and dichloromethane (800 mL), and then the pH value was adjusted to 2. The aqueous phase was separated and the organic phase was washed with 0.1N HCl and water (600 mL) respectively. The organic phase was dried and concentrated to obtain 182 g of a condensate, 5-[2-(2,4,5-trifluorophenyl)-acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione, as a solid (the re-crystallization can be carried out in ethyl acetate to obtain a white solid). Melting point: 101.5-103.5° C., Yield: 96%.
Quantity
114 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
95.1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH3:26][C:27]1([CH3:35])[O:34][C:32](=[O:33])[CH2:31][C:29](=[O:30])[O:28]1>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11]([CH:31]1[C:32](=[O:33])[O:34][C:27]([CH3:35])([CH3:26])[O:28][C:29]1=[O:30])=[O:13]

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)CC(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
107 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
Quantity
95.1 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
a lot of solid was formed
DISSOLUTION
Type
DISSOLUTION
Details
subsequently, the solid thereby dissolved in the solution with further addition)
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (600 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
the organic phase was washed with 0.1N HCl and water (600 mL) respectively
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)F)CC(=O)C1C(OC(OC1=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.